molecular formula C21H21NO2 B2974826 3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone CAS No. 477320-02-8

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2974826
CAS No.: 477320-02-8
M. Wt: 319.404
InChI Key: PRDSXONJCBPGKI-UHFFFAOYSA-N
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Description

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone is an organic compound that belongs to the class of anilino ketones These compounds are characterized by the presence of an aniline group (a phenyl group attached to an amino group) and a ketone functional group The compound’s structure includes an ethoxy group attached to the aniline ring and a naphthyl group attached to the propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

    Formation of the aniline derivative: The starting material, 4-ethoxyaniline, is prepared by the ethoxylation of aniline.

    Coupling with naphthyl ketone: The 4-ethoxyaniline is then coupled with 2-naphthyl ketone under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Large-scale ethoxylation: Using catalysts to enhance the reaction efficiency.

    Optimized coupling reactions: Employing high-pressure reactors and continuous flow systems to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted anilino ketones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone depends on its specific application:

    Biological activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical reactivity: The presence of functional groups like the aniline and ketone allows it to participate in various chemical reactions, forming new compounds.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyanilino)-1-(2-naphthyl)-1-propanone: Similar structure with a methoxy group instead of an ethoxy group.

    3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone: Contains a chloro group instead of an ethoxy group.

Uniqueness

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(4-ethoxyanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-24-20-11-9-19(10-12-20)22-14-13-21(23)18-8-7-16-5-3-4-6-17(16)15-18/h3-12,15,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDSXONJCBPGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-02-8
Record name 3-(4-ETHOXYANILINO)-1-(2-NAPHTHYL)-1-PROPANONE
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